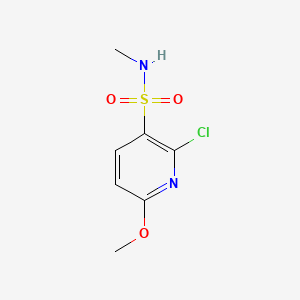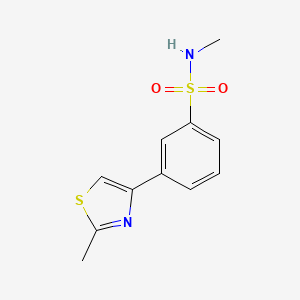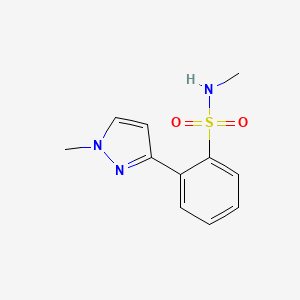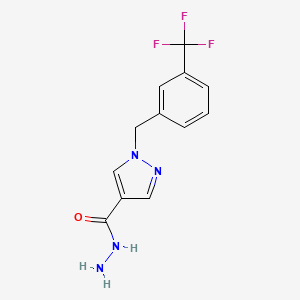
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% (5-t-Bu-FBAH-95) is a new synthetic compound that has recently been developed for use in scientific research applications. 5-t-Bu-FBAH-95 is a hydrazide derivative of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Bu-FBA). It has been developed as a potential tool for studying a variety of biological processes, including protein-protein interactions, enzyme catalysis, and signal transduction.
Wirkmechanismus
The mechanism of action of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 is not fully understood. It is believed that the hydrazide group of the compound binds to a specific site on the target protein, forming a covalent bond. This covalent bond is then used to stabilize the protein-protein interaction, as well as to inhibit the activity of the target protein. Additionally, the hydrazide group of the compound is believed to interact with small molecules, such as enzyme inhibitors, to modulate the activity of the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 are not fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, and signal transduction pathways. For example, it has been shown to inhibit the activity of enzymes involved in protein-protein interactions, as well as to inhibit the activity of signal transduction pathways. Additionally, it has been shown to modulate the activity of small molecule inhibitors of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, it has been shown to have a variety of effects on proteins, enzymes, and signal transduction pathways, making it a useful tool for studying these processes.
However, there are some limitations to using 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 in laboratory experiments. For example, the compound is relatively expensive and may not be suitable for large-scale experiments. Additionally, the mechanism of action of the compound is not fully understood, making it difficult to predict its effects on proteins, enzymes, and signal transduction pathways.
Zukünftige Richtungen
There are a number of potential future directions for research into 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95. These include further studies into the mechanism of action of the compound, as well as studies into its effects on proteins, enzymes, and signal transduction pathways. Additionally, further studies into the structure-activity relationships of the compound could provide insight into its potential applications in drug discovery. Finally, further studies into the synthesis and purification of the compound could lead to more cost-effective production methods.
Synthesemethoden
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 is synthesized using a two-step process. The first step involves the reaction of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%) with hydrazine hydrate in the presence of a catalytic amount of sulfuric acid. This reaction produces 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H). The second step involves the reaction of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H with aqueous NaOH to produce 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95).
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 has been developed as a potential tool for studying a variety of biological processes, including protein-protein interactions, enzyme catalysis, and signal transduction. It has been used in studies to identify and characterize protein-protein interactions, as well as to study the catalytic properties of enzymes. It has also been used to study signal transduction pathways, as well as to identify and characterize small molecule inhibitors of signal transduction pathways.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-15(2,3)13-8-12(14(21)18-17)20(19-13)9-10-5-4-6-11(16)7-10/h4-8H,9,17H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIZWRPDMBPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288060.png)

![4-Methyl-3-methylsulfanyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole, 95%](/img/structure/B6288076.png)
![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)







